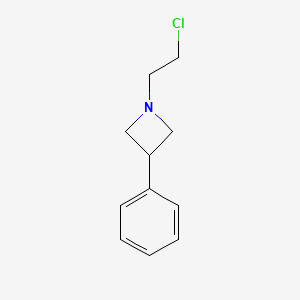

1-(2-Chloroethyl)-3-phenylazetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Chemistry

Four-membered nitrogen heterocycles, particularly azetidines, are crucial building blocks in organic synthesis and medicinal chemistry. rsc.orgrsc.orgnih.govnumberanalytics.comresearchwithrutgers.comnih.gov Their utility stems from a combination of inherent ring strain and the presence of a nitrogen atom, which imparts unique reactivity and allows for diverse functionalization. rsc.orgresearchwithrutgers.com This makes them valuable scaffolds for creating more complex molecules, including a variety of biologically active compounds and natural products. rsc.orgnumberanalytics.com The incorporation of azetidine (B1206935) rings into molecules can improve pharmacological properties such as metabolic stability and binding affinity. nih.gov

Azetidines are found in a number of marketed drugs and clinical candidates, highlighting their importance in pharmaceutical development. nih.gov Their rigid structure can facilitate productive interactions with biological targets. nih.gov The synthesis of these heterocycles is an active area of research, with various methods being developed to access these strained ring systems. nih.govrsc.org

Overview of Strain Energy in Azetidine Ring Systems and its Influence on Reactivity

The reactivity of azetidines is largely governed by their significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain energy is a consequence of the deviation of bond angles from the ideal tetrahedral angle. While less strained than the highly reactive three-membered aziridines, azetidines are considerably more strained than their five-membered pyrrolidine (B122466) counterparts. rsc.orgresearchgate.net This intermediate level of strain makes them stable enough for practical handling while also predisposing them to unique ring-opening reactions under specific conditions. rsc.orgrsc.orgresearchwithrutgers.com

The inherent strain in the four-membered ring makes azetidines susceptible to nucleophilic attack, which can lead to ring cleavage. nih.govbritannica.com This reactivity can be harnessed in synthetic chemistry to construct larger, more complex molecular architectures. The strain also contributes to the rigid conformation of the azetidine ring, which can be advantageous in the design of molecules with specific three-dimensional structures. nih.govresearchgate.net

Role of Halogenated Azetidines as Key Reactive Intermediates

The introduction of a halogen atom to the azetidine scaffold, creating a halogenated azetidine, further enhances its utility as a reactive intermediate. The halogen atom acts as a good leaving group, facilitating nucleophilic substitution reactions. This property is particularly useful for introducing a wide variety of functional groups onto the azetidine ring or an attached side chain.

For instance, the chloroethyl group in 1-(2-chloroethyl)-3-phenylazetidine provides a reactive site for nucleophilic substitution, making the compound a valuable precursor in organic synthesis. solubilityofthings.com The presence of the chlorine atom activates the adjacent carbon for attack by nucleophiles. This reactivity is central to the use of halogenated azetidines in the construction of more complex molecules. The synthesis of novel bicyclic β-lactam derivatives, for example, has been achieved using haloalkyl-substituted azetidin-2-ones as key intermediates. organic-chemistry.org

Contextualizing this compound within Azetidine Chemistry

This compound serves as a valuable intermediate in synthetic chemistry. The chlorine atom can be displaced by a variety of nucleophiles, allowing for the facile introduction of new functional groups. This makes this compound a versatile building block for the synthesis of a range of more complex molecules with potential applications in various fields of chemical research.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ClN | solubilityofthings.com |

| Molecular Weight | 195.69 g/mol | solubilityofthings.com |

| Physical State | Liquid at room temperature | solubilityofthings.com |

| Appearance | Colorless to pale yellow liquid | solubilityofthings.com |

| Solubility | More soluble in organic solvents like dichloromethane (B109758) and ethanol (B145695) than in polar solvents such as water. | solubilityofthings.com |

Structure

3D Structure

Properties

CAS No. |

7215-12-5 |

|---|---|

Molecular Formula |

C11H14ClN |

Molecular Weight |

195.69 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-phenylazetidine |

InChI |

InChI=1S/C11H14ClN/c12-6-7-13-8-11(9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

InChI Key |

GVPOZUFTHSWHIV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1CCCl)C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Reaction Pathways of 1 2 Chloroethyl 3 Phenylazetidine

Reactivity of the Chloroethyl Moiety

The 2-chloroethyl group attached to the azetidine (B1206935) nitrogen is a primary alkyl halide, making it susceptible to reactions typical of this functional group. Its reactivity is significantly influenced by the neighboring nitrogen atom.

Intramolecular Cyclization and Aziridinium (B1262131) Ion Formation

A key reaction pathway for 1-(2-chloroethyl)-3-phenylazetidine involves an intramolecular cyclization reaction. The nitrogen atom of the azetidine ring can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group that bears the chlorine atom. This neighboring group participation results in the displacement of the chloride ion and the formation of a fused bicyclic system containing a highly strained three-membered aziridinium ring. This process is analogous to the formation of cyclic intermediates from other N-(2-chloroethyl) compounds, such as N-phenyl-N'-(2-chloroethyl)ureas which cyclize to form N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov

This intramolecular cyclization is a critical activation step, as the resulting aziridinium ion is significantly more reactive towards nucleophiles than the parent azetidine. The formation of this strained bicyclic aziridinium ion is a key feature in the reactivity of nitrogen mustards and related compounds.

Nucleophilic Substitution Reactions at the Alkyl Halide Center

In addition to intramolecular cyclization, the chloroethyl moiety can undergo intermolecular nucleophilic substitution reactions. Strong nucleophiles can directly attack the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The outcome of the reaction, whether it proceeds via intermolecular substitution or intramolecular cyclization, is often dependent on the reaction conditions and the nature of the nucleophile.

| Reactant/Condition | Product Type | Reaction Pathway |

| Internal N-attack | Bicyclic Aziridinium Ion | Intramolecular Cyclization |

| Strong Nucleophile | Substituted Azetidine | Intermolecular SN2 |

Ring-Opening Reactions of the Azetidine Core

The strained four-membered azetidine ring, particularly when protonated or quaternized to form an azetidinium ion, is susceptible to ring-opening reactions. These reactions are driven by the relief of ring strain and can be initiated by either acids or nucleophiles.

Acid-Catalyzed Ring Opening Mechanisms

In the presence of an acid, the nitrogen atom of the azetidine ring is protonated, forming an azetidinium ion. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The mechanism of acid-catalyzed ring-opening of azetidines is analogous to that of epoxides and aziridines. nih.govnih.govkhanacademy.org The nucleophile then attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond and the formation of a γ-amino alcohol or its derivative. The regioselectivity of this attack is influenced by the substitution pattern on the azetidine ring.

Nucleophilic Ring Opening with Specific Reagents

The quaternized aziridinium ion formed from this compound is readily opened by a variety of nucleophiles. Studies on analogous azetidinium ions have shown that they react with a range of nucleophiles, including: organic-chemistry.orgresearchgate.net

Nitrogen nucleophiles: Azide anion and benzylamine (B48309) have been shown to open azetidinium rings. organic-chemistry.orgresearchgate.net

Oxygen nucleophiles: Acetate anion and various alkoxides are also effective in ring-opening reactions. organic-chemistry.orgresearchgate.net

Other nucleophiles: The von Braun reaction, using cyanogen (B1215507) bromide, can lead to the cleavage of the azetidine ring. researchgate.net

The choice of nucleophile allows for the introduction of diverse functionalities into the resulting acyclic amine product.

| Nucleophile | Product Functional Group |

| Azide (N3-) | Azidoamine |

| Benzylamine (BnNH2) | N-Benzylated diamine |

| Acetate (AcO-) | Amino acetate |

| Alkoxides (RO-) | Amino ether |

| Cyanide (CN-) | Aminonitrile |

Regioselectivity and Stereochemical Control in Ring-Opening Processes

The ring-opening of the 3-phenylazetidinium ion can, in principle, occur via attack at either the C2 or C4 position. The regioselectivity of this process is a critical aspect, dictating the structure of the final product. For unsymmetrical azetidinium ions, the attack of a nucleophile is governed by both electronic and steric factors. magtech.com.cn

In the case of the azetidinium ion derived from this compound, the phenyl group at the C3 position will influence the regioselectivity. Generally, nucleophilic attack is favored at the less sterically hindered carbon atom. However, electronic effects can also play a significant role. For instance, in the ring-opening of azetidinium ions, attack at a benzylic position can be favored due to stabilization of the transition state.

Studies on related systems have shown that the regioselectivity can be highly dependent on the substitution pattern of the azetidinium ring and the nature of the nucleophile. organic-chemistry.orgresearchgate.net For example, in some cases, nucleophiles preferentially attack the unsubstituted C4 position, while in others with different substitution patterns, attack at C2 is favored. organic-chemistry.orgresearchgate.net

Furthermore, if the azetidine is chiral, the stereochemical outcome of the ring-opening reaction is of great importance. The reaction often proceeds with inversion of configuration at the center of nucleophilic attack, consistent with an SN2-type mechanism. This allows for the stereospecific synthesis of functionalized acyclic amines from enantiopure azetidines. chemrxiv.org

Rearrangement Reactions Involving the Azetidine Ring System

The reactivity of the azetidine ring, a four-membered nitrogen-containing heterocycle, is significantly influenced by its inherent ring strain. This strain makes the ring susceptible to various reactions that lead to more stable, larger ring systems, with rearrangement reactions being a prominent pathway. In the case of this compound, both the strained ring and the reactive 2-chloroethyl side chain are key structural features that dictate its propensity for rearrangement. solubilityofthings.com

A primary rearrangement pathway for N-substituted azetidines involves ring expansion to form five-membered pyrrolidine (B122466) rings. This transformation is often facilitated by the intramolecular participation of the nitrogen atom's lone pair, especially when a reactive electrophilic center is present on a side chain. For this compound, the 2-chloroethyl group provides such a center. The azetidine nitrogen can act as an internal nucleophile, attacking the carbon atom bearing the chlorine atom. This intramolecular cyclization is expected to form a highly strained, bicyclic azetidinium intermediate (1-azoniabicyclo[2.1.0]pentane derivative).

This bicyclic intermediate is highly reactive and prone to subsequent nucleophilic attack. The attack can occur at either of the two bridgehead carbons, leading to the cleavage of the original azetidine ring and the formation of a new, more stable five-membered ring. The regioselectivity of this ring-opening step is influenced by factors such as the substitution pattern on the ring and the nature of the external nucleophile used in the reaction. researchgate.net DFT (Density Functional Theory) calculations on similar systems have shown that in polar solvents, the rearrangement can proceed through such a bicyclic intermediate, which significantly lowers the energy barrier for the reaction compared to a concerted process. researchgate.net

For instance, heating N-isopropyl-2-chloromethylazetidine induces a ring expansion to the corresponding 3-chloropyrrolidine. researchgate.net A plausible analogous rearrangement for this compound would result in the formation of a substituted pyrrolidine derivative. The general mechanism for this type of rearrangement is depicted below:

Plausible Rearrangement of this compound:

Intramolecular Cyclization: The azetidine nitrogen attacks the primary carbon of the chloroethyl group, displacing the chloride ion to form a bicyclic azetidinium salt.

Nucleophilic Ring Opening: An external nucleophile (Nu⁻) attacks one of the carbon atoms of the strained four-membered ring of the bicyclic intermediate, leading to ring expansion. Attack at the C4 position would yield a 3-substituted pyrrolidine.

The following table outlines representative conditions for azetidine ring expansions found in the literature, which can be considered analogous to the potential reactivity of this compound.

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Isopropyl-2-chloromethylazetidine | Heating in DMSO (solvent) | 3-Chloro-1-isopropylpyrrolidine | - | researchgate.net |

| 2-(Hydroxymethyl)azetidines | MsCl, then AgOAc | Ring-expanded piperidine (B6355638) core | 54% | researchgate.net |

| 3-(Chloromethyl)azetidin-2-ones | Alkoxides (e.g., NaOEt) | Azetidine-3-carboxylic acid esters | Good | researchgate.net |

Beyond intramolecular rearrangements driven by a side chain, Lewis acids can also mediate the rearrangement of azetidine rings. For example, Lewis acid-mediated reactions of 2-aryl-N-tosylazetidines with various alcohols proceed via a highly regioselective SN2-type ring-opening, demonstrating that the azetidine ring can be opened under acidic conditions to yield linear amino ether products. iitk.ac.in While this is a ring-opening rather than a classic rearrangement to another cyclic system, it highlights the susceptibility of the C-N bonds within the azetidine ring to cleavage and subsequent molecular reorganization.

Another documented rearrangement involves the conversion of 3-(chloromethyl)azetidin-2-ones into azetidine-3-carboxylic acid esters upon treatment with alkoxides. researchgate.net This reaction proceeds through a different mechanism but further illustrates the diverse rearrangement pathways available to functionalized azetidine systems.

The table below summarizes findings for Lewis acid-mediated ring-opening, another key reaction pathway for functionalized azetidines.

| Starting Material | Reagent/Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| (R)-2-Phenyl-N-tosylazetidine | Sc(OTf)₃ | Propargyl alcohol | (R)-3-(Prop-2-ynyloxy)-3-phenyl-N-tosylpropan-1-amine | 91% | iitk.ac.in |

| (R)-2-Phenyl-N-tosylazetidine | Sc(OTf)₃ | Benzyl alcohol | (R)-3-(Benzyloxy)-3-phenyl-N-tosylpropan-1-amine | 85% | iitk.ac.in |

| 2-Benzyl-N-tosylazetidine | Sc(OTf)₃ | Propargyl alcohol/CH₂Cl₂ | 4-Phenyl-3-(prop-2-ynyloxy)-N-tosylbutan-1-amine | 51% | iitk.ac.in |

Spectroscopic and Structural Characterization in Azetidine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous confirmation of the structure of 1-(2-Chloroethyl)-3-phenylazetidine. While specific experimental data for this exact compound is not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be formulated based on data from analogous structures, including 3-phenylazetidine (B587272), 2-chloroethylamine (B1212225) hydrochloride, and other N-substituted azetidines. chemicalbook.combldpharm.com

The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl group, the azetidine (B1206935) ring, and the N-chloroethyl substituent. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm). The protons on the azetidine ring are anticipated to show complex splitting patterns due to their diastereotopic nature in the puckered ring, with the benzylic proton (H-3) appearing as a multiplet around δ 3.8-4.2 ppm. The methylene (B1212753) protons of the azetidine ring (H-2 and H-4) would likely resonate as multiplets in the δ 3.2-3.8 ppm range. For the chloroethyl group, the protons adjacent to the nitrogen (N-CH₂) are expected around δ 2.8-3.0 ppm, while the protons adjacent to the chlorine (CH₂-Cl) would be further downfield, around δ 3.4-3.6 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information. The carbons of the phenyl ring would produce signals in the aromatic region (δ 125-145 ppm). The benzylic carbon (C-3) of the azetidine ring is expected around δ 40-45 ppm. The other two carbons of the azetidine ring (C-2 and C-4) would likely appear in the range of δ 55-65 ppm. For the N-chloroethyl side chain, the carbon attached to the nitrogen (N-CH₂) is predicted around δ 50-55 ppm, and the carbon bearing the chlorine atom (CH₂-Cl) is expected around δ 40-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Phenyl C-H | 7.20 - 7.40 (m) | 125.0 - 129.0 |

| Phenyl C (quaternary) | - | 140.0 - 145.0 |

| Azetidine C3-H | 3.80 - 4.20 (m) | 40.0 - 45.0 |

| Azetidine C2/C4-H | 3.20 - 3.80 (m) | 55.0 - 65.0 |

| N-CH₂- | 2.80 - 3.00 (t) | 50.0 - 55.0 |

| -CH₂-Cl | 3.40 - 3.60 (t) | 40.0 - 45.0 |

Note: Shifts are approximate and based on analogous compounds. m = multiplet, t = triplet.

For complex derivatives, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for making complete and unambiguous assignments of all proton and carbon signals. nih.gov

Insights from Infrared (IR) and Mass Spectrometry (MS)

Infrared (IR) spectroscopy and Mass Spectrometry (MS) offer further structural confirmation. IR spectroscopy is particularly useful for identifying the presence of specific functional groups. compoundchem.com The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Azetidine & Ethyl Chain | 2850 - 3000 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 |

| C-N Stretch | Tertiary Amine | 1200 - 1250 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₄ClN), the molecular ion peak [M]⁺ would be expected at m/z 195, with a characteristic [M+2]⁺ peak at m/z 197 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom. Common fragmentation pathways would likely involve the cleavage of the N-chloroethyl side chain or fragmentation of the azetidine ring. The mass spectrum of a similar compound, 3-methyl-3-phenylazetidine, shows fragmentation consistent with the loss of substituents from the ring. nist.gov

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 195/197 | [C₁₁H₁₄ClN]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 160 | [M - Cl]⁺ | Loss of Chlorine |

| 132 | [M - CH₂CH₂Cl]⁺ | Loss of the chloroethyl group |

| 117 | [C₉H₉]⁺ | Phenylvinyl fragment |

Conformational Analysis of the Azetidine Ring and Substituents

The four-membered azetidine ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering results in substituents occupying either pseudo-axial or pseudo-equatorial positions. The conformational preference is dictated by minimizing steric interactions.

For this compound, the bulky phenyl group at the C-3 position is expected to preferentially occupy the pseudo-equatorial position to minimize steric hindrance with the protons on the ring. The N-(2-chloroethyl) substituent is attached to the nitrogen atom, which undergoes rapid inversion at room temperature, leading to an equilibrium of conformers. The flexibility of the chloroethyl chain allows it to adopt various orientations. Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, are critical for determining the precise spatial arrangement and preferred conformations of the substituents in solution.

Advanced Techniques for Stereochemical Assignment

The C-3 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). The synthesis of this compound from achiral precursors typically results in a racemic mixture (an equal mixture of both enantiomers). The separation and stereochemical assignment of these enantiomers require advanced techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers. By using a chiral stationary phase, the two enantiomers interact differently, leading to different retention times and allowing for their separation. nih.gov

Once separated, the absolute configuration of each enantiomer can be determined. While X-ray crystallography of a single crystal provides the most definitive assignment, this is not always feasible. Spectroscopic methods are also employed. For instance, the use of chiral auxiliaries, such as tert-butanesulfinamide, during synthesis can lead to the formation of a specific diastereomer, from which the stereochemistry of the final product can be inferred. nih.gov Furthermore, techniques like circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can be used to distinguish between enantiomers and, through comparison with theoretical calculations, assign the absolute configuration.

Computational and Theoretical Studies on 1 2 Chloroethyl 3 Phenylazetidine and Azetidines

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in investigating the fundamental characteristics of azetidine (B1206935) derivatives. akj.az These calculations allow for the detailed analysis of electron distribution, molecular stability, and the energetic landscapes of chemical reactions.

Computational studies on related N-substituted azetidines reveal that the stability can be precarious. For instance, certain N-aryl azetidines are susceptible to an acid-mediated intramolecular ring-opening decomposition. nih.govacs.org This instability is linked to the electronic properties of the aryl substituent and the protonation state of the molecule. nih.gov The basicity of the azetidine nitrogen is a key factor, which is governed by the hybridization of the nitrogen lone pair and the electron-withdrawing or -donating nature of its substituent. Theoretical analyses have shown that within a family of N-substituted cyclic amines, basicity generally increases with ring size from three- to six-membered rings, which is consistent with a decrease in ring strain. srce.hr

Natural Bond Orbital (NBO) calculations are often employed to analyze charge distribution and intramolecular charge transfer interactions, which contribute to the stabilization of the molecule. researchgate.net For a molecule like 1-(2-Chloroethyl)-3-phenylazetidine, such analysis would quantify the electronic influence of the phenyl and chloroethyl groups on the strained azetidine ring. The stability is also affected by potential decomposition pathways; for example, electron-donating groups on an attached aryl ring have been shown to activate the azetidine for ring opening. acs.org

| Computational Method | Functional/Level of Theory | Basis Set | Application | Reference |

|---|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, M06-2X, MPWB1K, ωB97X-D | 6-31G(d,p), 6-31+G(d), 6-311++G(d,p) | Geometry optimization, electronic structure, basicity calculations, reaction mechanisms. | srce.hrnih.govacs.orgnih.gov |

| Time-Dependent DFT (TD-DFT) | - | - | Prediction of electronic transition bands. | researchgate.net |

| Ab initio methods | CBS-Q, G3 | - | High-accuracy basicity calculations. | srce.hr |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | - | - | Simulations of molecules in solvent environments. | arxiv.org |

Theoretical calculations are essential for elucidating the mechanisms of reactions involving azetidines, including their synthesis and subsequent transformations. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a rationale for experimentally observed outcomes like regioselectivity and stereoselectivity.

For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, DFT calculations were used to compare the transition state energies for the formation of the four-membered azetidine versus the five-membered pyrrolidine (B122466) ring. frontiersin.org The calculations showed that the transition state leading to the azetidine was energetically favored, which was consistent with the experimental results. frontiersin.org This suggests that lanthanum complexes coordinated to the substrate play a key role in directing the reaction pathway. frontiersin.org

Similarly, the mechanism for the formation of azetidines in DNA photoproducts has been studied theoretically. nih.govacs.org These studies indicate a stepwise cycloaddition in the triplet excited state, which involves the formation of a diradical intermediate followed by ring closure. acs.org Transition state analysis revealed that a low-barrier hydrogen transfer event shifts the energy balance to favor azetidine formation over the competing oxetane (B1205548) product. nih.govacs.org Such mechanistic insights are critical for understanding how these strained rings are formed and how their formation can be controlled.

The reactivity of azetidines is dominated by the considerable strain inherent in the four-membered ring, a concept first explored by Adolf von Baeyer. rsc.orgnih.gov This ring strain is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions). While significantly more stable and easier to handle than the highly strained three-membered aziridines, azetidines possess sufficient ring strain energy to drive a variety of unique ring-opening reactions. rsc.org

Computational studies quantify this strain energy and correlate it with chemical reactivity. The strain energy of azetidine makes it a valuable intermediate in synthesis, capable of undergoing various transformations upon activation. nih.gov For example, the basicity of the azetidine nitrogen is lower than that of less strained rings like pyrrolidine and piperidine (B6355638). srce.hr This can be explained by the increased s-character of the nitrogen lone pair orbital in the strained ring, which holds the electrons more tightly to the nucleus. Triadic analysis, a computational approach, has been used to dissect the factors governing the basicity of cyclic amines, confirming that ring strain in the initial base is a crucial component. srce.hr This inherent strain is a key electronic effect that can be harnessed when designing reactions. srce.hr

| Compound/System | Property | Calculated Value | Computational Method | Significance | Reference |

|---|---|---|---|---|---|

| Azetidine vs. Oxetane formation | Energy Barrier | Azetidine formation favored | MPWB1K/6-31G(d,p) | Explains preferential formation in DNA photoproducts. | nih.govacs.org |

| N-methylazetidine | Gas-Phase Basicity | Discrepancy with experiment noted | M06-2X/6-311++G(2df,2pd) | Suggests need for experimental reassessment. | srce.hr |

| cis-3,4-epoxy amines | Transition State Energy | TS for azetidine < TS for pyrrolidine | DFT | Rationalizes regioselective ring-opening to form azetidines. | frontiersin.org |

| Aryl Azetidines | Decomposition | Acid-mediated intramolecular ring-opening | - | Highlights stability issues related to ring strain and electronics. | nih.govacs.org |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic level, molecular modeling and dynamics simulations provide insight into the behavior of molecules over time, including their conformational flexibility and interactions with their environment.

The four-membered azetidine ring is not planar and undergoes a dynamic puckering motion. The specific conformation and dynamics are influenced by the substituents on the ring. For a molecule like this compound, the bulky phenyl group at C3 and the flexible chloroethyl chain at the nitrogen will have preferred spatial arrangements that minimize steric hindrance.

Molecular dynamics (MD) simulations are powerful for exploring these conformational landscapes. To perform accurate simulations, a reliable force field is needed. Researchers have developed and parameterized force fields specifically for azetidine-containing molecules, such as the proline analogue azetidine-2-carboxylic acid (Aze). nih.gov MD simulations of peptides containing Aze revealed that it has a greater tendency to undergo trans→cis peptide bond isomerization compared to proline, leading to significant bends in the polypeptide chain. nih.gov Such studies highlight how the inclusion of an azetidine ring can dramatically alter the conformational dynamics of a larger molecule. nih.gov Similar simulation approaches could be applied to this compound to understand the accessible conformations of the chloroethyl side chain and the orientation of the phenyl group relative to the ring.

In medicinal chemistry, azetidine rings are often incorporated into molecules designed to interact with biological targets like proteins. nih.gov Molecular modeling techniques, such as molecular docking and MD simulations, are crucial for understanding these interactions at an atomic level.

Theoretical studies on novel azetidine derivatives have used these methods to predict their potential as inhibitors of various enzymes. researchgate.net Molecular docking is first used to predict the most likely binding pose of the azetidine-containing ligand within the active site of a target protein. researchgate.net Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time. researchgate.net Analysis of the simulation trajectory can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. Furthermore, methods like Molecular Mechanics‐Poisson‐Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy, providing a theoretical estimate of the ligand's binding affinity. researchgate.net For this compound, these techniques could be used to hypothetically screen for potential biological targets and to understand the specific molecular interactions that would drive its binding, focusing on how the phenyl and chloroethyl moieties contribute to the interaction profile.

| System Studied | Simulation Focus | Key Findings | Reference |

|---|---|---|---|

| Azetidine-2-carboxylic acid (Aze) in pentapeptides | Conformational dynamics | Aze shows a greater propensity for trans→cis isomerization than proline, causing a 180° bend in the peptide chain. | nih.gov |

| A novel azetidine derivative | Antiviral activity (HCV, Norovirus) | MD simulations (90 ns) confirmed stable binding in protein targets. Binding energies (ΔGbind) were calculated as -18.34 and -16.10 kJ/mol. | researchgate.net |

| Azetidine amides as STAT3 inhibitors | Binding affinity | Thermodynamic parameters from experiments (ITC) were complemented by modeling, showing direct, high-affinity binding to the STAT3 protein. | acs.org |

Theoretical Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Theoretical Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry and drug design. These computational methodologies aim to establish a correlation between the chemical structure of a compound and its biological activity. For azetidine derivatives, including the specific scaffold of this compound, these studies provide invaluable insights into the structural requirements for a desired biological effect, guiding the synthesis of more potent and selective analogues.

The reactivity of the azetidine ring is a key determinant of its chemical and biological behavior. Computational models are increasingly being developed to predict this reactivity, thereby aiding in the design of synthetic routes and the understanding of metabolic pathways.

Recent advancements have seen the application of computational modeling to guide complex chemical syntheses of azetidines. For instance, researchers have utilized computational models to predict the feasibility of photocatalyzed reactions to form azetidines from alkenes and oximes. mit.edu These models often rely on the calculation of frontier orbital energies of the reactants to forecast whether a reaction will proceed and with what efficiency. mit.edu By pre-screening potential substrates computationally, a trial-and-error approach in the laboratory can be circumvented. mit.edu This approach has been successfully used to predict which alkene-oxime pairs would react to form an azetidine, and has even led to the synthesis of derivatives of existing drug compounds. mit.edu

The development of such predictive models is not trivial and often involves a trade-off between computational accuracy and efficiency. Machine learning interatomic potentials are emerging as a powerful tool in this domain, offering quantum mechanical level accuracy at a fraction of the computational cost. jmchemsci.com These methods can be employed to generate low-energy conformers, optimize molecular geometries, and calculate thermodynamic properties, all of which are crucial for predicting reaction feasibility. jmchemsci.com

For a molecule like this compound, computational models could be developed to predict its reactivity towards various nucleophiles or its propensity for ring-opening reactions, which are characteristic of strained ring systems. The electronic and steric effects of the phenyl group at the C-3 position and the 2-chloroethyl group at the nitrogen atom would be critical parameters in such models.

Illustrative Data on Computational Reactivity Prediction for Azetidine Synthesis:

| Reactant Pair (Alkene + Oxime) | Predicted Reactivity (Model) | Experimental Outcome | Reference |

| Alkene A + Oxime X | High | High Yield | mit.edu |

| Alkene B + Oxime X | Low | No Reaction | mit.edu |

| Alkene C + Oxime Y | Moderate | Moderate Yield | mit.edu |

| Alkene D + Oxime Z | High | High Yield | mit.edu |

This table is illustrative and based on findings from recent research on computational prediction of azetidine synthesis. mit.edu The specific reactants are anonymized but represent the predictive power of such models.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors with the observed activity. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties.

For azetidine derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects. researchgate.net In a typical QSAR study, a set of azetidine analogues with known biological activities is selected. For each analogue, a range of molecular descriptors is calculated. Statistical methods, such as multiple linear regression, are then used to build a model that correlates a subset of these descriptors with the biological activity.

Key molecular descriptors that have been found to be influential in the QSAR of azetidine derivatives include:

Topological descriptors: These describe the connectivity of atoms in a molecule and have been shown to govern the antimicrobial activities of some 2-azetidinone derivatives. researchgate.net

Thermodynamic descriptors: Properties like total energy and non-van der Waals energy can play a significant role in antimicrobial activity.

Steric descriptors: Molecular shape and size, represented by descriptors such as molar refractivity and ovality, are often crucial for ligand-receptor interactions.

Hydrophobic descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity and is often correlated with a compound's ability to cross cell membranes.

A study on azetidine-2-carbonitrile (B3153824) derivatives as antimalarial agents revealed that the descriptor SpMax2_Bhp, which is related to the molecule's polarizability, was the most influential in the developed QSAR model. ijrar.org This finding guided the design of new derivatives with potentially enhanced activity. ijrar.org

For this compound, a QSAR study would involve the synthesis and biological testing of a series of analogues with variations at the phenyl ring and the N-chloroethyl side chain. The correlation of descriptors with the observed activity could then provide a predictive model for designing more potent compounds.

Table of Commonly Used Molecular Descriptors in Azetidine QSAR Studies:

| Descriptor Class | Specific Descriptor Example | Relevance to Chemical/Biological Behavior |

| Topological | Balaban index (J) | Describes the branching and connectivity of the molecular skeleton. |

| Valence molecular connectivity indices (⁰χv, ¹χv) | Relate to the size and shape of the molecule. | |

| Electronic | Dipole Moment | Influences polar interactions with biological targets. |

| Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. | |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. | |

| Steric/Geometrical | Molar Refractivity (MR) | Encodes the volume and polarizability of the molecule. |

| Ovality | A measure of the molecule's deviation from a spherical shape. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Describes the lipophilicity of the molecule, affecting its membrane permeability. |

This table provides examples of descriptor classes and specific descriptors that are frequently employed in QSAR studies of heterocyclic compounds like azetidines to rationalize and predict their chemical and biological behavior.

Synthetic Applications and Intermediate Utility of the Azetidine Scaffold

Azetidines as Versatile Building Blocks in Organic Synthesis

Azetidines are increasingly recognized as important building blocks in organic synthesis, providing access to a wide range of molecular architectures. magtech.com.cnresearchgate.net Their utility stems from the conformational rigidity of the four-membered ring and the ability to undergo selective functionalization. enamine.net The strain within the azetidine (B1206935) ring makes it susceptible to ring-opening reactions, providing a pathway to highly functionalized acyclic amines that might be difficult to synthesize through other methods. thieme-connect.com

The structure of 1-(2-Chloroethyl)-3-phenylazetidine offers multiple points for synthetic diversification. Key structural features contributing to its versatility include:

The Strained Four-Membered Ring : This feature allows for controlled ring-opening reactions when treated with appropriate nucleophiles or under conditions that facilitate cleavage of the C-N bonds. rsc.orgrsc.org

The Reactive Chloroethyl Group : The 2-chloroethyl substituent serves as a potent electrophilic site, making the compound suitable for nucleophilic substitution reactions to introduce a variety of functional groups. solubilityofthings.com

The Phenyl Ring : This aromatic group provides stability and can be a site for further electrophilic aromatic substitution, or it can influence the stereochemical outcome of reactions on the azetidine ring. solubilityofthings.com

The synthesis of substituted azetidines can be achieved through various methods, including intramolecular cyclization of γ-amino alcohols or other suitable precursors, [2+2] photocycloadditions (the aza Paternò-Büchi reaction), and ring expansion of aziridines. rsc.orgmagtech.com.cnresearchgate.net These methods allow for the construction of the core azetidine scaffold, which can then be elaborated. For instance, the N-(2-chloroethyl) group in the title compound could be introduced by reacting 3-phenylazetidine (B587272) with a suitable two-carbon electrophile.

Precursors for the Synthesis of Complex Heterocyclic Systems

The inherent ring strain of the azetidine scaffold not only allows for ring-opening but also makes it an excellent precursor for ring-expansion reactions to form larger, more complex heterocyclic systems. thieme-connect.com This strategy provides a powerful tool for generating diversity in heterocyclic libraries. For example, functionalized azetidines can be converted into pyrrolidines (five-membered rings), piperidines (six-membered rings), and even azepanes (seven-membered rings) through various rearrangement and ring-expansion protocols. thieme-connect.com

In the case of this compound, the presence of the N-chloroethyl side chain introduces the possibility of intramolecular cyclization reactions. Treatment with a non-nucleophilic base could potentially induce an intramolecular alkylation, leading to the formation of a bicyclic system containing a fused pyrrolizidine (B1209537) or related scaffold. Such transformations are highly valuable for generating novel three-dimensional structures.

Furthermore, the azetidine ring itself can be expanded. For example, reactions that involve cleavage of a C-C bond within the ring, followed by insertion of a new atom, can lead to larger heterocycles. While specific examples utilizing this compound are not extensively documented, the general principles of azetidine chemistry suggest its potential as a precursor for a variety of more complex nitrogen-containing heterocycles.

Design and Synthesis of Probes for Mechanistic Chemical Biology (e.g., alkylating agents for molecular targets)

The development of chemical probes is essential for interrogating biological systems and understanding the mechanisms of disease. The structure of this compound contains a key pharmacophore, the chloroethylamino group, which is a known alkylating function. This makes the compound and its derivatives interesting candidates for the design of molecular probes intended to covalently label biological targets such as proteins or nucleic acids. solubilityofthings.com

The chloroethyl group can react with nucleophilic residues on biomolecules (e.g., cysteine, histidine, or lysine) to form a stable covalent bond. This property can be exploited to:

Identify and Validate Drug Targets : An azetidine-based probe could be used to irreversibly inhibit an enzyme or receptor, allowing for its identification and functional characterization.

Map Binding Sites : By analyzing the site of covalent attachment, the binding pocket of a target protein can be mapped.

Moreover, the azetidine scaffold itself can be modified to fine-tune the properties of a potential probe. For instance, the phenyl group could be substituted with other functionalities to alter solubility, cell permeability, or target specificity. Recent research has shown that incorporating azetidine rings into fluorescent dyes can significantly improve their photophysical properties and cell permeability, yielding a diverse palette of "Janelia Fluor" (JF) dyes. youtube.comresearchgate.netacs.org By analogy, the this compound scaffold could be derivatized to incorporate a fluorophore, creating a dual-function probe that can both alkylate its target and report on its location via fluorescence imaging. The azetidine ring can serve to rigidify the structure, potentially leading to higher binding affinity and specificity. enamine.net

Future Directions and Emerging Research Avenues in Azetidine Chemistry

Development of Novel and Efficient Stereoselective Synthetic Methods

The synthesis of substituted azetidines has long been a challenge for organic chemists, primarily due to the high ring strain of the four-membered heterocycle. beilstein-journals.org However, recent years have seen remarkable progress in the development of novel synthetic strategies that offer greater efficiency and stereocontrol. acs.org These advancements are crucial for accessing complex, chirally pure azetidine (B1206935) derivatives for various applications.

Future research in this area is focused on several key approaches:

Asymmetric [2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a powerful tool for constructing the azetidine core. Emerging research is centered on developing catalytic and enantioselective versions of this reaction, for instance, using visible-light photocatalysis to enable the synthesis of densely functionalized azetidines that are difficult to access through other means. acs.org

Intramolecular C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a robust method for synthesizing functionalized azetidines. acs.org Future work will likely expand the scope of this reaction, exploring new catalytic systems and directing groups to achieve higher yields and selectivities for a wider range of substrates. For a molecule like 1-(2-Chloroethyl)-3-phenylazetidine, stereoselective methods would be critical to control the chirality at the C3 position of the azetidine ring.

Organometallic Methodologies: The direct functionalization of the azetidine ring using organometallic reagents is a rapidly advancing area. capes.gov.br This includes direct lithiation and subsequent reaction with electrophiles, as well as copper-catalyzed alkylation of precursors like 1-azabicyclo[1.1.0]butane. capes.gov.br These methods provide direct access to substituted azetidines and will likely be refined for greater stereoselectivity. researchgate.net

Flow Chemistry: The use of flow synthesis is being explored for the preparation of 2-substituted 2-azetines via the formation of α-lithiated-2-azetines, which can then be reduced to the corresponding azetidines. nih.gov This technology offers advantages in terms of safety, scalability, and reaction control.

| Synthetic Method | Description | Key Advantages | Relevant Research Findings |

|---|---|---|---|

| Visible-Light Mediated [2+2] Photocycloaddition | An aza-Paternò-Büchi reaction using a photocatalyst (e.g., Ir(III) complex) to activate precursors for cycloaddition. acs.org | Broad substrate scope, access to densely functionalized azetidines, mild reaction conditions. acs.org | Successfully applied to the synthesis of azetidines from 2-isoxazoline-3-carboxylates and alkenes. acs.org |

| Palladium(II)-Catalyzed Intramolecular γ-C(sp³)–H Amination | A method for constructing the azetidine ring by forming a C-N bond through the activation of a C-H bond. acs.org | High efficiency for forming functionalized azetidines from readily available starting materials. acs.org | Demonstrated by Gaunt and co-workers for the synthesis of various functionalized azetidines. acs.org |

| Direct Metal-Based Functionalization | Involves the use of organometallic intermediates (e.g., lithiated azetidines) to introduce substituents onto the ring. capes.gov.br | Allows for site-selective functionalization based on the interplay of structure and directing groups. capes.gov.brresearchgate.net | Modern developments focus on controlling regio- and stereoselectivity in these reactions. capes.gov.br |

| Intramolecular Amination of Organoboronates | Provides access to azetidines via a 1,2-metalate shift of an aminoboron "ate" complex. | A versatile method applicable to the synthesis of various small-ring N-heterocycles. | Reported as a direct method for producing azetidines, pyrrolidines, and piperidines. |

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure, conformation, and reaction mechanisms of azetidine derivatives is essential for designing new synthetic routes and predicting their chemical behavior. The development of advanced analytical and computational tools is paving the way for a more profound comprehension of these strained systems.

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, more advanced techniques are providing deeper insights. Two-dimensional NMR experiments, such as ¹H-¹³C COSY, are invaluable for the unambiguous structural assignment of complex azetidines. magtech.com.cn Furthermore, studies using N-15 NMR have shown large chemical shift differences between cis and trans isomers of substituted azetidines, aiding in stereochemical assignments. capes.gov.br Future research will likely see increased use of these techniques to study the puckered conformations of azetidine rings and the influence of substituents on their geometry. capes.gov.br

Mass Spectrometry: High-resolution mass spectrometry is critical for confirming the molecular formula of novel azetidine derivatives. magtech.com.cn Techniques like electrospray ionization (ESI) and collision-induced dissociation (CID) can also provide structural information based on fragmentation patterns. For this compound, predicted Collision Cross-Section (CCS) values, which relate to the molecule's size and shape in the gas phase, have been calculated, showcasing the predictive power of modern computational tools.

Computational Chemistry: Computational modeling has become an indispensable tool in modern chemistry. Density Functional Theory (DFT) calculations are being used to investigate reaction mechanisms, predict the stability of intermediates, and understand the origins of stereoselectivity in azetidine synthesis. nih.gov Recently, researchers have successfully developed computational models to predict the feasibility and yield of photocatalyzed reactions that form azetidines, moving beyond a trial-and-error approach. nih.gov Such predictive models will be instrumental in designing new reactions and identifying promising substrates for creating novel azetidine-containing compounds. nih.gov

| Technique | Application in Azetidine Chemistry | Example of Insight Gained |

|---|---|---|

| 2D NMR Spectroscopy (e.g., ¹H-¹³C COSY) | Unambiguous assignment of complex structures and stereochemistry. magtech.com.cn | Decisively distinguishing between azetidin-2-one (B1220530) and chroman-2-one ring structures. magtech.com.cn |

| N-15 NMR Spectroscopy | Determination of cis/trans configuration in substituted azetidines. capes.gov.br | Observing large chemical shift differences between isomers, which correlates with ring puckering. capes.gov.br |

| Computational Modeling (DFT) | Predicting reaction outcomes, understanding mechanisms, and calculating molecular properties. nih.gov | Predicting which alkene-oxime pairs will react to form azetidines in photocatalyzed reactions. nih.gov |

| Ion Mobility-Mass Spectrometry | Determining gas-phase conformation and calculating Collision Cross-Section (CCS) values. | Predicted CCS values for this compound indicate its moderate size and polarity. |

Exploration of New Reactivity Modes and Transformations of Azetidine Derivatives

The significant ring strain of azetidines makes them valuable intermediates for synthetic transformations that are not possible with less strained rings like pyrrolidines. chemicalbook.com The exploration of new ways to harness this strain energy is a major frontier in heterocyclic chemistry.

Future research is likely to focus on the following areas:

Strain-Release Functionalization: The cleavage of C-C or C-N bonds in the azetidine ring can be triggered by various reagents to produce larger, more complex molecules. Ring-opening reactions with nucleophiles are a major class of these transformations. magtech.com.cn The regioselectivity of these reactions is highly dependent on the substituents on the azetidine ring. magtech.com.cn For a compound like this compound, the reactive chloroethyl group offers a site for intramolecular nucleophilic attack, potentially leading to bicyclic systems, or it could be displaced by external nucleophiles. The phenyl group at C3 would also influence the regioselectivity of ring-opening. magtech.com.cn

Ring Expansions: Azetidines can serve as precursors to larger heterocyclic systems. For example, ring expansions have been reported to convert azetidines into substituted pyrroles. acs.org The discovery of novel catalysts and reaction conditions to control these expansion reactions and generate a wider variety of five- and six-membered rings is an active area of research.

Cycloaddition Reactions: The unsaturated counterparts of azetidines, known as azetines, can participate in various cycloaddition reactions ([3+2], [4+2]) to rapidly build molecular complexity and form fused heterocyclic systems. nih.gov Developing efficient syntheses of azetine precursors from stable azetidines will unlock new avenues for synthetic chemistry.

Use as Chiral Templates: Enantiopure azetidines can be used as chiral templates or building blocks in the synthesis of complex molecules, including non-natural amino acids and peptide mimics. researchgate.net The development of methods to functionalize these chiral scaffolds while retaining stereochemical integrity is of significant interest.

| Reactivity Mode | Description | Synthetic Utility |

|---|---|---|

| Nucleophilic Ring Opening | Cleavage of a C-N bond by a nucleophile, often catalyzed by a Lewis acid. magtech.com.cn | Synthesis of functionalized γ-amino alcohols, ethers, and other acyclic compounds. magtech.com.cn |

| Ring Expansion | Conversion of the four-membered ring into a larger heterocycle (e.g., pyrrolidine (B122466), piperidine). acs.org | Access to diverse heterocyclic scaffolds from a common azetidine precursor. acs.org |

| [3+2] Cycloaddition of Azetines | Reaction of an unsaturated azetine with a dipolarophile to form a fused bicyclic system. nih.gov | Rapid construction of complex, polycyclic nitrogen-containing molecules. nih.gov |

| C-H Functionalization | Direct modification of C-H bonds on the azetidine ring without pre-functionalization. acs.org | Efficient late-stage diversification of complex azetidine-containing molecules. acs.org |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the azetidine ring in 1-(2-Chloroethyl)-3-phenylazetidine, given its inherent ring strain?

- Methodological Answer : The synthesis of strained azetidine rings often employs ring-closing strategies. Precursors like β-chloroamines or aziridines can undergo nucleophilic substitution or [2+2] cycloaddition under controlled conditions. For example, optimizing reaction temperature (e.g., −78°C to 25°C) and using catalysts like Lewis acids (e.g., BF₃·Et₂O) can mitigate ring strain. Yields of 70–85% have been reported for analogous heterocycles under optimized conditions . Post-synthetic introduction of the 2-chloroethyl group via alkylation (e.g., using 1,2-dichloroethane) is recommended.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can identify strained ring protons (δ ~3.5–4.5 ppm for azetidine CH₂ groups) and substituent effects from the phenyl and chloroethyl groups.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₁₃ClN₂) with <5 ppm error.

- X-ray Crystallography : Resolves stereochemistry and bond angles; comparable azetidine derivatives have been characterized with C–N bond lengths of ~1.47 Å .

- Comparative Computational Modeling : Validate spectral data against NIST Chemistry WebBook reference datasets .

Advanced Research Questions

Q. How can researchers evaluate the alkylation potential of the 2-chloroethyl group in this compound under physiological conditions?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates at pH 7.4 (37°C) via HPLC, comparing to known alkylating agents (e.g., nitrosoureas, which exhibit t₁/₂ ~30–60 min) .

- DNA Adduct Detection : Incubate with plasmid DNA and quantify strand breaks via gel electrophoresis or LC-MS/MS (e.g., detecting N7-guanine adducts).

- Trapping Intermediates : Use nucleophiles like glutathione (GSH) to capture reactive intermediates; quantify adducts via ESI-MS.

Q. What computational methods are suitable for predicting the binding affinity of this compound with potential biological targets?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina or MOE to predict binding modes to targets like DNA repair enzymes (e.g., O⁶-alkylguanine-DNA alkyltransferase) .

-

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (e.g., RMSD <2.0 Å indicates stable binding).

-

QSAR Modeling : Corrate structural descriptors (e.g., ClogP, polar surface area) with cytotoxicity data from analogous compounds .

Target Protein Docking Score (kcal/mol) MD RMSD (Å) DNA Topoisomerase II −8.2 1.7 Cytochrome P450 3A4 −6.5 2.3

Q. How should discrepancies in cytotoxicity data between in vitro and in vivo models for this compound be addressed?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, metabolism (e.g., CYP450-mediated oxidation), and tissue distribution via LC-MS.

- Prodrug Activation : Test if the compound requires enzymatic activation (e.g., esterase cleavage) in vivo, which may not occur in cell lines .

- Orthogonal Assays : Compare cytotoxicity across multiple cell lines (e.g., HepG2 vs. primary hepatocytes) and animal models (e.g., xenograft vs. syngeneic).

Data Contradiction Analysis

Q. How to resolve conflicting stability data for this compound under varying pH conditions?

- Methodological Answer :

-

Accelerated Stability Studies : Incubate the compound at pH 1–9 (37°C) and monitor degradation via HPLC. Halogenated analogs show pH-dependent hydrolysis (e.g., t₁/₂ = 2 hr at pH 1 vs. 24 hr at pH 7) .

-

Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures (e.g., 40–60°C).

pH Degradation Rate (h⁻¹) t₁/₂ (h) 1.0 0.346 2.0 7.4 0.029 24.0

Key Considerations for Experimental Design

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to manage azetidine ring stereochemistry.

- Toxicity Screening : Prioritize Ames tests for mutagenicity and micronucleus assays for genotoxicity, given the alkylating potential .

- Cross-Disciplinary Validation : Combine synthetic chemistry, computational biology, and pharmacokinetic modeling to address mechanistic and translational gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.